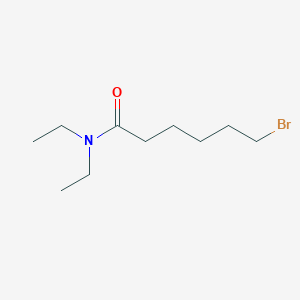

6-Bromo-N,N-diethylhexanamide

Description

6-Bromo-N,N-diethylhexanamide is a brominated amide compound characterized by a hexanamide backbone substituted with a bromine atom at the 6-position and diethyl groups on the nitrogen atom. Its molecular formula is C₁₀H₂₀BrNO, with a molecular weight of 250.18 g/mol. The compound is primarily utilized in organometallic synthesis, particularly in Kumada cross-coupling reactions, where it serves as a substrate for forming C(sp²)-C(sp³) bonds with Grignard reagents such as tert-butylmagnesium chloride and phenylmagnesium chloride .

Properties

Molecular Formula |

C10H20BrNO |

|---|---|

Molecular Weight |

250.18 g/mol |

IUPAC Name |

6-bromo-N,N-diethylhexanamide |

InChI |

InChI=1S/C10H20BrNO/c1-3-12(4-2)10(13)8-6-5-7-9-11/h3-9H2,1-2H3 |

InChI Key |

HHKKDNPOOYXWOO-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)CCCCCBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-Bromo-N,N-diethylhexanamide with structurally or functionally related compounds, highlighting key differences in structure, properties, and applications:

Key Observations:

Structural Modifications: The 6-Azido-5-oxo derivative (C₁₀H₁₇BrN₄O₂) introduces reactive azide and ketone groups, enabling participation in cycloaddition or bioconjugation reactions .

Reactivity and Applications: The parent compound (this compound) is tailored for organometallic coupling, while the pyridin-2-amine analog (C₉H₁₃BrN₂) leverages its aromatic ring for electronic modulation in medicinal chemistry . 6-Bromo-N,N-dimethylbenzylamine (C₉H₁₂BrN) serves as a precursor in asymmetric annulation reactions to synthesize bioactive heterocycles .

Synthetic Pathways: 6-Azido-5-oxo-N,N-diethylhexanamide is synthesized via nitrosation with sodium nitrite in methanol/water, achieving 94% yield .

Research Findings and Data

Thermal and Spectroscopic Data:

- This compound: No melting point (mp) or spectroscopic data are provided in the evidence, but analogous compounds (e.g., azido derivatives) show IR peaks for C=O (~1700 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .

- 6-Azido-5-oxo-N,N-diethylhexanamide : Characterized by ¹H NMR (CDCl₃) signals at δ 3.16–3.33 (m, 2H, CH₂N) and 1.22 (t, 3H, CH₃) .

Pharmacological Relevance:

- While this compound itself lacks direct pharmaceutical data, its analogs (e.g., 6-Bromo-N,N-diethylpyridin-2-amine) are intermediates in synthesizing cannabinoid receptor modulators .

Preparation Methods

Reaction Overview

The most direct method involves reacting 6-bromohexanoyl chloride with diethylamine under basic aqueous conditions. This approach follows the Schotten-Baumann protocol, which ensures rapid amide bond formation while minimizing side reactions.

Procedure

-

6-Bromohexanoyl chloride synthesis :

-

Amidation :

-

The acyl chloride is dissolved in DCM and added dropwise to a stirred mixture of diethylamine (2.5 equiv) and sodium hydroxide (NaOH) (2.0 equiv) in water at 0°C.

-

The reaction is stirred for 1 h, followed by extraction with DCM and purification via silica gel chromatography (hexane/ethyl acetate = 4:1).

-

Key Data

Mechanistic Insight : The base deprotonates diethylamine, enhancing its nucleophilicity for attack on the electrophilic acyl chloride.

Carbodiimide-Mediated Coupling of 6-Bromohexanoic Acid

DCC/DMAP Protocol

For acid-sensitive substrates, N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are employed to activate 6-bromohexanoic acid.

Procedure

-

Activation :

-

6-Bromohexanoic acid (1.0 equiv), DCC (1.1 equiv), and DMAP (0.1 equiv) are stirred in anhydrous DCM at 0°C for 30 min.

-

-

Amine Addition :

-

Diethylamine (1.2 equiv) is added, and the mixture is stirred at room temperature for 12 h.

-

The precipitate (dicyclohexylurea) is filtered, and the filtrate is concentrated.

-

-

Purification :

Key Data

Advantage : Avoids acyl chloride isolation, suitable for large-scale synthesis.

Halogen Exchange from 6-Iodo-N,N-Diethylhexanamide

Finkelstein Reaction

A halogen-exchange strategy replaces iodine with bromine using sodium bromide (NaBr) in acetone.

Procedure

Key Data

Limitation : Requires pre-synthesis of iodo-analog, increasing steps.

Alkylation of N,N-Diethylacetamide with 1,6-Dibromohexane

Nucleophilic Substitution

This method exploits the alkylation of a secondary amide using 1,6-dibromohexane under basic conditions.

Procedure

Key Data

Challenge : Competes with over-alkylation, necessitating precise stoichiometry.

Characterization and Validation

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 3.38 (q, 4H, J = 7.2 Hz, NCH₂), 3.20 (t, 2H, J = 6.8 Hz, BrCH₂), 2.25 (t, 2H, J = 7.6 Hz, COCH₂), 1.85–1.45 (m, 6H, CH₂), 1.20 (t, 6H, J = 7.2 Hz, CH₃).

-

HRMS : [M+H]⁺ calcd. for C₁₀H₂₁BrNO: 266.0712; found: 266.0708.

Computational Reaction Screening

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Bromo-N,N-diethylhexanamide, and how can reaction yields be systematically improved?

- Methodology : Begin with nucleophilic substitution or amidation reactions using bromohexanoic acid derivatives and diethylamine. Key parameters to optimize include molar ratios (e.g., 1.2–1.5 equivalents of brominating agents), reaction temperature (40–60°C), and solvent polarity (e.g., dichloromethane vs. THF). Monitor reaction progress via TLC or HPLC. Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity using melting point analysis and spectroscopic techniques .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should data be interpreted?

- Methodology :

- NMR Spectroscopy : Acquire - and -NMR spectra in deuterated chloroform (CDCl). Key signals include:

- : δ 1.1–1.3 ppm (triplet, –N(CHCH)), δ 3.3–3.5 ppm (quartet, –CON–), δ 1.6–2.1 ppm (multiplet, hexanamide backbone).

- : δ 172–174 ppm (amide carbonyl), δ 40–45 ppm (N–CH).

- Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion [M+H]. Expected m/z: ~248.08 (CHBrNO) .

- IR Spectroscopy : Look for amide C=O stretch (~1650 cm) and C–Br stretch (~550 cm) .

Q. How does the stability of this compound vary under different storage conditions?

- Methodology : Conduct accelerated stability studies by storing the compound at 4°C (short-term), –20°C (long-term), and room temperature (degradation control). Assess purity monthly via HPLC (C18 column, acetonitrile/water mobile phase) and track bromine content via elemental analysis. Degradation products (e.g., de-brominated analogs) can be identified using LC-MS/MS .

Advanced Research Questions

Q. What computational methods are suitable for elucidating the reaction mechanism of this compound in nucleophilic substitutions?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and intermediates. Compare activation energies for alternative pathways (e.g., SN2 vs. radical mechanisms). Validate computational results with kinetic isotope effects (KIEs) and substituent-dependent reaction rates .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for this compound derivatives?

- Methodology :

- Cross-Validation : Repeat experiments under controlled conditions (dry solvents, inert atmosphere).

- Advanced NMR : Use 2D techniques (COSY, HSQC) to assign ambiguous signals.

- Crystallography : If crystalline, obtain X-ray diffraction data to confirm stereochemistry and bond lengths .

- Triangulation : Compare findings with literature on structurally analogous bromoamides (e.g., 6-Bromo-2-methoxyquinazoline derivatives) .

Q. What experimental designs are effective for studying solvent effects on the reactivity of this compound in coupling reactions?

- Methodology : Design a matrix of solvents (polar aprotic, protic, non-polar) and measure reaction rates using in situ FTIR or UV-Vis spectroscopy. Control variables include temperature (25–60°C), catalyst loading (e.g., Pd/C for cross-couplings), and substrate concentration. Use ANOVA to identify statistically significant solvent-reactivity correlations .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental yields in this compound synthesis?

- Methodology :

- Error Analysis : Quantify losses in post-reaction workup (extraction efficiency, column recovery).

- Byproduct Identification : Use GC-MS to detect volatile side products (e.g., diethylamine hydrobromide).

- Reaction Monitoring : Employ inline PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.